molecular formula C17H27N3O3S B5639981 1-tert-butyl-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrrole-3-carboxamide

1-tert-butyl-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrrole-3-carboxamide

Cat. No. B5639981
M. Wt: 353.5 g/mol
InChI Key: WTVGSDAQZBXUBI-CABCVRRESA-N
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Description

This compound is a complex organic molecule that has garnered interest in the field of organic chemistry for its unique structural features and potential applications in various chemical syntheses and reactions.

Synthesis Analysis

The synthesis of related compounds involves intricate steps like nitrile anion cyclization, which has been effectively used for asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, a closely related class of compounds. This method achieves high yields and enantiomeric excesses, indicating its efficiency and precision in synthesizing complex organic molecules (Chung et al., 2005).

Molecular Structure Analysis

Studies on similar compounds have employed X-ray crystallography to determine molecular and crystal structures, revealing key features like intramolecular hydrogen bonding and the spatial arrangement of functional groups (Çolak et al., 2021).

Chemical Reactions and Properties

Research has shown that compounds with tert-butyl groups can undergo various chemical reactions, including oxidation and N-dealkylation, leading to the formation of different metabolites (Prakash et al., 2008). These reactions are pivotal in understanding the chemical behavior and potential applications of the compound.

Physical Properties Analysis

The physical properties of compounds in this class are often analyzed using techniques like NMR spectroscopy and DFT analyses, which provide insights into their stability, conformations, and intermolecular interactions (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties of such compounds are influenced by their molecular structure. Studies on related compounds have shown the presence of sulfinyl and carbonyl groups, which significantly affect their reactivity and interaction with other molecules (Ye et al., 2014).

properties

IUPAC Name

1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-17(2,3)19-8-7-13(9-19)16(21)18-15-11-20(24(4,22)23)10-14(15)12-5-6-12/h7-9,12,14-15H,5-6,10-11H2,1-4H3,(H,18,21)/t14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVGSDAQZBXUBI-CABCVRRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C(=O)NC2CN(CC2C3CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C=CC(=C1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide

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